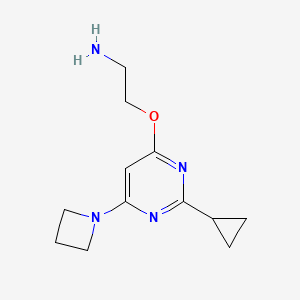

2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine

Description

Properties

IUPAC Name |

2-[6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c13-4-7-17-11-8-10(16-5-1-6-16)14-12(15-11)9-2-3-9/h8-9H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMMRWUOZQUIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC(=NC(=N2)C3CC3)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine typically follows a convergent approach involving:

- Construction of the substituted pyrimidine core bearing cyclopropyl and azetidinyl substituents.

- Introduction of the ether linkage at the 4-position of the pyrimidine ring.

- Attachment of the ethan-1-amine side chain via nucleophilic substitution or coupling reactions.

This approach leverages the reactivity of halogenated pyrimidine intermediates and nucleophilic amines or alcohols to achieve selective substitution.

Detailed Preparation Methods

Synthesis of Substituted Pyrimidine Core

- Starting Material: A 4-halopyrimidine derivative (e.g., 4-chloropyrimidine) substituted at the 2-position with a cyclopropyl group.

- Azetidine Introduction: The 6-position is functionalized by nucleophilic aromatic substitution (SNAr) with azetidine, a four-membered nitrogen heterocycle. This step involves reacting the 6-halopyrimidine intermediate with azetidine under basic or neutral conditions to substitute the halogen with the azetidine moiety.

Formation of the Ether Linkage

- The 4-position of the pyrimidine ring, typically bearing a halogen (chlorine or fluorine), undergoes nucleophilic substitution with 2-aminoethanol or a protected derivative thereof.

- This substitution forms the ether bond linking the pyrimidine core to the ethan-1-amine side chain.

- Reaction conditions often involve polar aprotic solvents (e.g., DMF, DMSO) and a base (e.g., potassium carbonate) to facilitate the nucleophilic attack.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Substitution at 6-position | Azetidine, base, solvent (e.g., DMF) | 6-(Azetidin-1-yl)-2-cyclopropyl-4-halopyrimidine |

| 2 | Ether formation at 4-position | 2-Aminoethanol, base (K2CO3), solvent | This compound (final product) |

Research Findings and Optimization Notes

- Selectivity: The SNAr reactions at the 4- and 6-positions of the pyrimidine ring require careful control of reaction conditions to avoid polysubstitution or side reactions.

- Yield Optimization: Use of polar aprotic solvents and mild bases enhances nucleophilicity and reaction rates.

- Azetidine Handling: Due to azetidine’s ring strain and reactivity, reactions are typically performed under controlled temperature to prevent decomposition.

- Purity: The final compound is purified by recrystallization or preparative HPLC to achieve high purity suitable for pharmaceutical applications.

Data Summary Table

| Parameter | Description/Value |

|---|---|

| Molecular Formula | C12H18N4O |

| Molecular Weight | 234.30 g/mol |

| Key Intermediates | 6-(Azetidin-1-yl)-2-cyclopropyl-4-halopyrimidine |

| Reaction Types | Nucleophilic aromatic substitution, ether formation |

| Typical Solvents | DMF, DMSO |

| Typical Bases | Potassium carbonate, triethylamine |

| Purification Methods | Recrystallization, chromatography |

| Critical Reaction Conditions | Controlled temperature, inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and ethanamine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives with Varied Substituents

Table 1: Structural and Functional Comparisons

Key Observations :

Pharmacological and ADMET Profiles

Table 2: Comparative Pharmacological Data

*Predicted data based on structural analogs.

Key Findings :

Critical Steps :

- Azetidine Introduction : Requires high-temperature conditions (80–100°C) in polar aprotic solvents (e.g., DMF) to overcome steric hindrance .

- Cyclopropane Stability : The cyclopropyl group remains intact under standard reaction conditions, as observed in cyclopropane-containing kinase inhibitors like avapritinib .

Challenges :

- Synthetic complexity of azetidine incorporation.

- Limited in vivo data on bioavailability and toxicity.

Biological Activity

The compound 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine is a novel heterocyclic molecule that combines the azetidine and pyrimidine structures, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Where , , , and denote the number of respective atoms in the molecule. The presence of azetidine and pyrimidine rings suggests potential interactions with biological targets, particularly in cancer therapy and antiviral applications.

Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:

- Inhibition of cell proliferation : Many azetidine derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle regulation.

- Targeting tubulin : Some studies suggest that these compounds can bind to tubulin, inhibiting microtubule formation and leading to cell cycle arrest.

- Modulation of receptor activity : Certain derivatives act as modulators for specific receptors, such as CCR6, which is implicated in inflammatory responses.

Biological Activity Overview

The biological activity of This compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Anticancer Activity

A study on azetidine derivatives highlighted that certain compounds demonstrated significant cytotoxic effects against neoplastic cells. For example, one derivative was noted for its ability to induce apoptosis through caspase activation pathways, leading to increased expression of genes involved in apoptosis regulation .

Antiviral Properties

Compounds similar to this one have been explored for their antiviral potential. They may interfere with viral entry processes by targeting viral envelope proteins, thus preventing infection .

Receptor Modulation

Research has shown that certain azetidine derivatives can act as modulators for the CCR6 receptor, which is relevant in the context of autoimmune diseases and cancer . This modulation could lead to therapeutic benefits in conditions characterized by excessive inflammation or immune response.

Case Studies

Several case studies have demonstrated the efficacy of azetidine-pyrimidine derivatives:

- Cytotoxicity in Cancer Cells : A derivative was tested on SiHa cervical cancer cells and B16F10 melanoma cells, showing significant cytotoxic effects with IC50 values indicating potent activity .

- In Silico Studies : Computational modeling has revealed potential binding interactions between this compound and the colchicine site on tubulin, suggesting a mechanism for its anticancer properties .

- Receptor Interaction Studies : In vitro assays confirmed the ability of certain derivatives to modulate CCR6 activity, which could provide insights into their role in treating inflammatory diseases .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine?

The synthesis of pyrimidine derivatives typically involves multi-step reactions. For example:

- Step 1 : Condensation of a ketone (e.g., 1-(4-morpholinophenyl)ethanone) with a substituted benzaldehyde in ethanol under basic conditions (e.g., NaOH) at 200°C to form chalcone intermediates .

- Step 2 : Cyclization of the chalcone with guanidine nitrate in refluxing ethanol (4–6 hours) using lithium hydroxide as a base to yield the pyrimidine core .

- Step 3 : Functionalization of the pyrimidine ring with azetidine and cyclopropyl groups via nucleophilic substitution or coupling reactions. Reaction conditions often require anhydrous solvents (e.g., DMF or DMSO) and inert atmospheres to prevent hydrolysis .

Characterization is performed via melting point analysis, TLC, and spectral methods (e.g., NMR, IR) to confirm regiochemistry and purity .

Q. How is the molecular structure of the compound characterized, and what analytical techniques are critical for resolving ambiguities?

Structural confirmation relies on:

- Spectral Analysis :

- ¹H/¹³C NMR : Assigns proton environments (e.g., azetidine NH at δ 2.5–3.5 ppm) and carbon types (e.g., cyclopropyl carbons at δ 8–12 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., amine N–H stretches at 3300–3500 cm⁻¹) .

- Chromatography : TLC or HPLC monitors reaction progress and purity (>95% by area normalization) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., azetidine ring puckering) but requires high-purity crystals .

Advanced Research Questions

Q. What experimental strategies are recommended for assessing environmental fate and biodegradation pathways?

Adopt methodologies from Project INCHEMBIOL :

- Environmental Partitioning : Measure logP (octanol-water) to predict bioavailability. For pyrimidine derivatives, logP values typically range from 1.5–3.5, suggesting moderate hydrophobicity .

- Biotic Transformation : Conduct microbial degradation assays (e.g., soil slurry tests) under aerobic/anaerobic conditions. Monitor metabolite formation via LC-MS/MS (e.g., hydroxylated or deaminated products) .

- Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition assays to quantify EC₅₀ values. Pyrimidine amines often show moderate toxicity (EC₅₀: 10–50 µM) due to nucleic acid interference .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Follow a systematic approach:

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and controlled inoculum sizes .

- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to differentiate selective toxicity from general cytotoxicity .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify target pathways. For example, pyrimidine derivatives may inhibit dihydrofolate reductase (DHFR) in microbes but not in mammalian cells due to structural differences .

Q. What computational methods are effective for predicting pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to estimate:

- Bioavailability : High topological polar surface area (>80 Ų) may limit blood-brain barrier penetration .

- Metabolic Stability : Cytochrome P450 (CYP3A4) interactions can be modeled via docking simulations (e.g., AutoDock Vina) .

- QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on solubility and binding affinity .

Q. What strategies mitigate challenges in optimizing synthetic yield and regioselectivity?

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions (e.g., azetidine introduction) to improve regioselectivity (>90%) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect transient intermediates and adjust conditions dynamically .

Q. How should researchers design long-term stability studies for this compound?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–3 months. Analyze degradation products via UPLC-QTOF .

- pH Stability : Test solubility and decomposition in buffers (pH 1–13). Pyrimidine amines are typically stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Rodent Models : Use murine sepsis models for antimicrobial testing or xenografts for anticancer activity .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after IV/oral administration .

Q. Notes

- Methodological Focus : Answers emphasize experimental design, replication, and advanced analytical techniques.

- Contradictions Addressed : Environmental vs. pharmacological studies require context-specific validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.